molecular formula C16H14ClF3N2O2 B2523653 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide CAS No. 1407543-80-9

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide

Cat. No.: B2523653
CAS No.: 1407543-80-9
M. Wt: 358.75
InChI Key: UIGILKGAUXCGFW-UHFFFAOYSA-N
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Description

“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide” is a chemical compound . It is a member of the class of benzamides . It is a fluorinated building block and participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of this compound involves several steps. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Molecular Structure Analysis

The molecular formula of this compound is C20H12Cl2F6N4O2 . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 525.23 . More detailed properties could not be found in the search results.

Scientific Research Applications

Heterocyclic N-oxide Molecules in Drug Applications

Research on heterocyclic N-oxide molecules, which share structural motifs with the compound of interest, underscores their significance in drug development. These molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Their utility spans across metal complexes formation, catalysts design, and as intermediates in organic synthesis, highlighting their potential in medicinal chemistry (Li et al., 2019).

Pharmacokinetics and Safety of Insect Repellents

A review focusing on the pharmacokinetics, formulation, and safety of N,N-diethyl-3-methylbenzamide (DEET), an all-purpose topical insect repellent, provides insight into the considerations necessary for developing and evaluating the safety of chemical compounds used in close contact with humans. This includes analysis of skin penetration, biodistribution, metabolism, and elimination, as well as the potential for side effects and interactions with other compounds (Qiu et al., 1998).

Environmental Fate and Behavior of Parabens

The study of parabens, utilized as preservatives in various consumer products, offers parallels to understanding the environmental persistence and biological effects of a wide array of synthetic compounds. Despite their beneficial uses, the potential for weak endocrine disruption and the ubiquity in environmental matrices raise concerns about long-term exposure and necessitate ongoing research into safer and more sustainable alternatives (Haman et al., 2015).

Safety and Hazards

This compound may cause respiratory irritation and is harmful if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c1-10-4-2-3-5-12(10)14(23)21-6-7-24-15-13(17)8-11(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGILKGAUXCGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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